1,1,1-Tris(chloromethyl)ethane

Catalog No.
S1510168
CAS No.
1067-09-0
M.F
C5H9Cl3
M. Wt
175.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(chloromethyl)ethane

CAS Number

1067-09-0

Product Name

1,1,1-Tris(chloromethyl)ethane

IUPAC Name

1,3-dichloro-2-(chloromethyl)-2-methylpropane

Molecular Formula

C5H9Cl3

Molecular Weight

175.48 g/mol

InChI

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3

InChI Key

BYXOMFFBGDPXHB-UHFFFAOYSA-N

SMILES

CC(CCl)(CCl)CCl

Canonical SMILES

CC(CCl)(CCl)CCl

As a Precursor for Crosslinking Agents

TCME can be used as a precursor for the synthesis of crosslinking agents. Crosslinking agents are bifunctional molecules that react with polymer chains, forming covalent bonds and creating a more rigid, three-dimensional network. This process strengthens the overall properties of the polymer, such as its mechanical strength and chemical resistance.

One example involves the reaction of TCME with a diamine (a molecule with two amine groups) to form a tetrathiafulvalene (TTF) derivative []. TTF derivatives are organic conductors with potential applications in molecular electronics and solar cells.

1,1,1-Tris(chloromethyl)ethane is an organochlorine compound with the chemical formula C5H9Cl3C_5H_9Cl_3. It features a central ethane backbone with three chloromethyl groups attached to one carbon atom. This structure contributes to its unique chemical properties and potential applications in various fields. The compound is known for its reactivity due to the presence of multiple chlorine atoms, which can participate in various

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, 1,1,1-Tris(chloromethyl)ethane can undergo elimination reactions to form alkenes.
  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, facilitating the formation of more complex organic structures.

The synthesis of 1,1,1-Tris(chloromethyl)ethane typically involves:

  • Chloromethylation of Ethane: This method involves the reaction of ethane with formaldehyde and hydrochloric acid under controlled conditions. The process can be optimized to yield high purity and yield of the desired product.
  • Use of Chlorinating Agents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chloromethyl groups into the ethane structure.

1,1,1-Tris(chloromethyl)ethane finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
  • Polymer Chemistry: The compound can be used in the production of chlorinated polymers which have specific properties suited for industrial applications.
  • Research: Due to its reactivity, it is often utilized in laboratories for synthetic chemistry experiments.

Research into the interactions of 1,1,1-Tris(chloromethyl)ethane with other chemicals has revealed its potential as a versatile reagent. Its ability to form complexes with various ligands makes it a subject of interest in coordination chemistry . Additionally, studies on its interaction with biological systems indicate that it may alter cellular functions due to its reactivity with nucleophiles found in proteins and nucleic acids.

Several compounds share structural similarities with 1,1,1-Tris(chloromethyl)ethane. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1,2-DichloroethaneC2H4Cl2Contains two chlorine atoms on different carbons
1,3-Dichloro-2-propanolC3H6Cl2OContains an alcohol group alongside chlorine
Tris(2-chloroethyl)amineC6H12Cl3NContains nitrogen and is used as a reagent in synthesis

Uniqueness of 1,1,1-Tris(chloromethyl)ethane

What sets 1,1,1-Tris(chloromethyl)ethane apart from these compounds is its specific arrangement of three chloromethyl groups attached to a single carbon atom within an ethane framework. This configuration enhances its reactivity profile and potential utility in organic synthesis compared to similar compounds that may have fewer or differently positioned halogen substituents.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3922-27-8
1067-09-0

Wikipedia

1,3-Dichloro-2-(chloromethyl)-2-methylpropane

Dates

Modify: 2023-08-15

Explore Compound Types